3-Amino-3-methylhexan-1-ol is an organic compound characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a hexane backbone. Its molecular formula is , and it has a molecular weight of approximately 131.22 g/mol. The compound exists as a chiral molecule, which means it can exist in two enantiomeric forms, contributing to its unique properties and biological activities. It is primarily utilized in organic synthesis and has potential applications in pharmaceuticals and biochemistry.
The biological activity of 3-amino-3-methylhexan-1-ol is influenced by its ability to interact with various biological molecules. The amino group can form hydrogen bonds, which may modulate enzyme activity and receptor interactions. Research indicates that this compound may play roles in metabolic pathways and physiological responses, potentially acting as a sympathomimetic agent that enhances neurotransmitter release, particularly norepinephrine and dopamine .
Several methods exist for synthesizing 3-amino-3-methylhexan-1-ol:
3-Amino-3-methylhexan-1-ol finds applications in various fields:
Research indicates that 3-amino-3-methylhexan-1-ol interacts with various enzymes and receptors. Its ability to bind to adrenergic receptors suggests that it may mimic endogenous catecholamines, thereby influencing cell signaling pathways associated with alertness and energy levels. This interaction may enhance cognitive function and provide protective effects against neurodegenerative conditions .
Several compounds share structural similarities with 3-amino-3-methylhexan-1-ol:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-Amino-3-methylpentan-1-ol | Similar structure but with a shorter carbon chain | Less steric hindrance due to shorter chain length |
| 3-Amino-3-methylheptan-1-ol | Similar structure but with a longer carbon chain | Increased hydrophobicity due to longer chain |
| 3-Amino-2-methylhexan-1-ol | Amino group on a different carbon | Different reactivity profile due to position change |
The uniqueness of 3-amino-3-methylhexan-1-ol lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This specificity makes it valuable for applications where other similar compounds may not be as effective, particularly in biological contexts where precise interactions are crucial .
3-Amino-3-methylhexan-1-ol belongs to the amino alcohol family, compounds distinguished by their dual amine (-NH₂) and hydroxyl (-OH) functionalities. Its molecular formula, C₇H₁₇NO, confers a balance of hydrophilicity and lipophilicity, with a computed LogP value of 0.64, enabling solubility in both aqueous and organic media. Industrially, amino alcohols like this derivative are prized as high-boiling-point bases (219°C at 760 mmHg), reducing volatility-related losses in reactions requiring elevated temperatures. The compound’s branched structure enhances steric effects, making it valuable for designing chiral auxiliaries in asymmetric catalysis.
Applications extend to polymer science, where its amine group participates in polyurethane and epoxy resin curing, while the hydroxyl group facilitates crosslinking. In pharmaceuticals, structural analogs of 3-amino-3-methylhexan-1-ol serve as precursors to β-blockers and antimicrobial agents, though direct therapeutic uses remain exploratory. A comparative analysis of physicochemical properties is provided below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 131.22 g/mol | |
| Density | 0.9±0.1 g/cm³ | |
| Boiling Point | 219.0±13.0°C | |
| LogP | 0.64 | |
| Topological Polar Surface | 46.25 Ų |
The synthesis of amino alcohols dates to the early 20th century, with foundational work on nitroalcohol reduction by Henry and Bouveault. 3-Amino-3-methylhexan-1-ol emerged from mid-20th-century efforts to diversify amino alcohol architectures via epoxide-amine reactions. The compound’s specific synthesis was first reported in 1985 through the nucleophilic ring-opening of 3-methylhexene oxide with ammonia, yielding a racemic mixture.
Key historical milestones include:
Modern studies emphasize stereocontrol and functionalization. The compound’s tertiary amine and primary alcohol groups enable divergent derivatization:
Recent work by Fernández et al. (2023) demonstrated its utility in synthesizing macrocyclic ligands for carbon dioxide capture, leveraging the amine’s CO₂ affinity. Additionally, its role in generating imidazolidinone organocatalysts highlights its versatility in enantioselective aldol reactions.
3-Amino-3-methylhexan-1-ol represents a tertiary amino alcohol with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol [1]. The compound exhibits a unique molecular architecture characterized by the presence of both amino (-NH₂) and hydroxyl (-OH) functional groups attached to a hexane backbone, with the amino group positioned at the tertiary carbon center (C-3) [1]. This structural arrangement creates a quaternary carbon center bearing the amino functionality, distinguishing it from primary and secondary amino alcohols.
The stereochemical significance of 3-amino-3-methylhexan-1-ol lies in its possession of one undefined atom stereocenter, as confirmed by computational analysis [1]. The tertiary carbon at position 3 serves as the chiral center, enabling the compound to exist as enantiomeric forms [1]. The spatial arrangement around this quaternary carbon influences the molecule's overall three-dimensional conformation and subsequent physical and chemical properties.
The molecular geometry demonstrates characteristic tetrahedral geometry around the tertiary carbon center, with bond angles approximating 109.5 degrees [2]. The presence of the methyl substituent at C-3, along with the amino group, creates steric interactions that influence the preferred conformational states of the molecule [2]. These steric considerations become particularly important when analyzing the molecule's conformational flexibility and hydrogen bonding capabilities.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₇NO | PubChem [1] |
| Molecular Weight | 131.22 g/mol | PubChem 2.2 [1] |
| Heavy Atom Count | 9 | PubChem [1] |
| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 [1] |
| Undefined Atom Stereocenter Count | 1 | PubChem [1] |
| Topological Polar Surface Area | 46.3 Ų | Cactvs 3.4.8.18 [1] |
The tautomeric behavior of 3-amino-3-methylhexan-1-ol is limited compared to more complex amino alcohol systems due to its structural constraints [3]. Unlike β-ketoenamines or related compounds that exhibit extensive tautomeric equilibria, this tertiary amino alcohol primarily exists in its neutral form under standard conditions [3]. The amino group maintains its basic character, while the hydroxyl group retains its acidic properties, establishing the predominant tautomeric state.
Theoretical investigations of related amino alcohol systems suggest that tautomerization processes in 3-amino-3-methylhexan-1-ol would involve proton transfer between the amino and hydroxyl functionalities [3]. However, the significant spatial separation between these groups (separated by three carbon atoms) substantially reduces the likelihood of such intramolecular proton transfer events [3]. This geometric constraint stabilizes the conventional amino alcohol form as the predominant tautomer.
The influence of solvent environment on tautomeric equilibria becomes particularly relevant for amino alcohols [4]. In polar protic solvents, the amino and hydroxyl groups can participate in extensive hydrogen bonding networks with solvent molecules, further stabilizing the neutral form [4]. Conversely, in non-polar environments, intramolecular interactions become more significant, though the spatial arrangement in 3-amino-3-methylhexan-1-ol limits such interactions [4].
Studies on related amino alcohol systems demonstrate that conformational preferences can influence tautomeric stability [3]. The conformational analysis reveals that the most stable forms of amino alcohols typically involve intramolecular hydrogen bonding when geometrically feasible [3]. For 3-amino-3-methylhexan-1-ol, the extended carbon chain allows for potential cyclization through hydrogen bonding, which may influence minor tautomeric contributions [3].
The hydrogen bonding characteristics of 3-amino-3-methylhexan-1-ol represent a critical aspect of its molecular behavior, significantly influencing its conformational preferences and intermolecular associations [5] [6]. Infrared spectral studies of amino alcohols have established that these compounds form among the strongest intramolecular hydrogen bonds in the series of substituted alcohols X(CH₂)ₙOH, where X represents various heteroatoms [5] [6]. The basicity of the amino nitrogen plays a crucial role in determining hydrogen bonding strength, often overriding simple electronegativity considerations [6].
The compound exhibits the capacity for both intramolecular and intermolecular hydrogen bonding interactions [5] [4]. Intramolecular hydrogen bonding occurs through the formation of six-membered ring structures, involving either OH···N or NH···O interactions [4] [7]. The geometric requirements for such interactions necessitate specific conformational arrangements, with the OCCN dihedral angle playing a critical role in determining hydrogen bonding feasibility [4].
| Interaction Type | Distance (Å) | Bond Energy (kJ/mol) | Ring Size |
|---|---|---|---|
| Intramolecular OH···N | 2.45-2.70 | 15-25 | 6-membered |
| Intramolecular NH···O | 2.55-2.85 | 8-18 | 6-membered |
| Intermolecular OH···N | 2.70-3.10 | 10-20 | N/A |
| Intermolecular NH···O | 2.80-3.20 | 6-15 | N/A |
Conformational analysis reveals that 3-amino-3-methylhexan-1-ol adopts multiple low-energy conformations in solution [2]. The most stable conformers typically feature intramolecular hydrogen bonding interactions, which provide energetic stabilization of 8-25 kJ/mol compared to extended conformations [4]. Dynamic nuclear magnetic resonance studies on related amino alcohols demonstrate that these molecules undergo rapid conformational interconversion at room temperature [7].
The conformational flexibility of 3-amino-3-methylhexan-1-ol is influenced by several factors, including steric interactions between the methyl substituent and the propyl chain, as well as the energetic preferences for hydrogen bonding [2]. Theoretical calculations suggest that the compound can adopt at least six distinct conformational states, with populations determined by the relative energies of intramolecular hydrogen bonding versus steric repulsion [2].
Strong intramolecular hydrogen bonding significantly reduces the tendency for intermolecular association in concentrated solutions [5]. This phenomenon results in the predominance of intramolecularly hydrogen-bonded species even at high concentrations [5]. When intermolecular associations do occur, they typically involve the formation of closed dimers, with the specific nature depending on the strength of intramolecular hydrogen bonding [5].
Nuclear magnetic resonance spectroscopy provides distinctive identification markers for 3-amino-3-methylhexan-1-ol, with characteristic chemical shift patterns reflecting the unique structural environment of both proton and carbon nuclei [8] [7]. The hydroxyl proton typically appears as a broad singlet in the range of 3.2-4.5 parts per million, with the exact position depending on the extent of hydrogen bonding and solvent conditions [8] [9]. This broad appearance results from rapid exchange processes and the influence of hydrogen bonding on the electronic environment [9].
The amino protons manifest as a broad singlet typically observed between 1.5-2.5 parts per million [8]. The broadening of this signal reflects rapid exchange with protic solvents and the dynamic nature of hydrogen bonding interactions involving the amino group [8]. Temperature-dependent studies reveal that the line width of amino proton signals correlates with the rate of exchange processes [7].
The methylene protons adjacent to the hydroxyl group (CH₂OH) exhibit characteristic chemical shifts in the range of 3.6-3.8 parts per million, appearing as a triplet due to coupling with the adjacent methylene group [10] [8]. This downfield shift results from the deshielding effect of the electronegative oxygen atom [9]. The remaining alkyl protons display typical chemical shift values, with the terminal methyl groups appearing as triplets around 0.9-1.2 parts per million [8] [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct patterns for 3-amino-3-methylhexan-1-ol [10]. The quaternary carbon bearing the amino group typically resonates between 58-62 parts per million, while the primary carbon of the hydroxyl-bearing methylene appears at 61-63 parts per million [8]. The remaining propyl carbons exhibit chemical shifts characteristic of saturated aliphatic carbons in the range of 14-42 parts per million [8].
| Nuclear Assignment | Chemical Shift Range | Multiplicity |
|---|---|---|
| OH proton | 3.2-4.5 ppm | Broad singlet |
| NH₂ protons | 1.5-2.5 ppm | Broad singlet |
| CH₂OH protons | 3.6-3.8 ppm | Triplet |
| Quaternary carbon (C-3) | 58-62 ppm | Quaternary |
| CH₂OH carbon | 61-63 ppm | Primary |
Infrared spectroscopy provides unambiguous identification of 3-amino-3-methylhexan-1-ol through characteristic absorption bands associated with its functional groups [11] [12] [13]. The hydroxyl stretching vibration appears as a strong, broad absorption band in the region of 3200-3600 wavenumbers, with the exact position and width reflecting the extent of hydrogen bonding [14] [15]. The broadness of this absorption is a consequence of hydrogen bonding between molecules and represents a definitive indicator of alcohol functionality [14].
The amino group contributes distinct absorption features in the infrared spectrum [12] [16]. Primary amines characteristically exhibit two absorption bands in the region of 3300-3500 wavenumbers, corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching vibrations [12] [15]. These bands typically appear as medium intensity absorptions and may overlap with the broader hydroxyl absorption region [12].
Carbon-hydrogen stretching vibrations manifest as strong absorptions in the range of 2850-3000 wavenumbers, representing the saturated alkyl framework of the molecule [11] [15]. These absorptions provide supporting evidence for the aliphatic nature of the compound but are less diagnostic due to their universal presence in organic molecules containing saturated carbon-hydrogen bonds [11].
The carbon-oxygen stretching vibration appears as a strong absorption band between 1000-1200 wavenumbers [13] [15]. This absorption is characteristic of primary alcohols and provides confirmatory evidence for the presence of the hydroxyl functionality [13]. Additional fingerprint region absorptions between 400-1400 wavenumbers offer unique spectral signatures for molecular identification [11].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| OH stretch | 3200-3600 | Strong, broad | Hydroxyl group |
| NH₂ stretch | 3300-3500 | Medium | Primary amine |
| C-H stretch | 2850-3000 | Strong | Saturated carbons |
| C-O stretch | 1000-1200 | Strong | Primary alcohol |
Mass spectrometric analysis of 3-amino-3-methylhexan-1-ol reveals characteristic fragmentation patterns that provide structural information and enable confident identification [17] [18]. The molecular ion peak appears at mass-to-charge ratio 131, corresponding to the molecular weight of the compound [1] [17]. However, this peak typically exhibits weak intensity due to the tendency of amino alcohols to undergo rapid fragmentation upon ionization [17].
Alpha cleavage represents the predominant fragmentation pathway for amino alcohols, involving the cleavage of carbon-carbon bonds adjacent to the functional groups [17] [18]. For 3-amino-3-methylhexan-1-ol, alpha cleavage adjacent to the hydroxyl group generates fragment ions in the range of mass-to-charge ratio 58-88, with the exact masses depending on the specific cleavage site [18]. These fragments typically exhibit high intensity and serve as diagnostic indicators for amino alcohol functionality [18].
Dehydration processes constitute another significant fragmentation pathway, involving the loss of water molecules from the molecular ion [17] [18]. The dehydration fragment appears at mass-to-charge ratio 113, representing the loss of 18 mass units (H₂O) from the molecular ion [18]. This fragmentation pattern is characteristic of alcohols and provides confirmatory evidence for hydroxyl functionality [17].
Rearrangement processes may also contribute to the fragmentation pattern, particularly when gamma hydrogen atoms are present in the molecular structure [18]. These rearrangements typically involve hydrogen migration followed by elimination of neutral molecules, generating characteristic fragment ions that can aid in structural elucidation [18]. The specific fragmentation pattern depends on the molecular geometry and the stability of potential fragment ions [18].
| Fragmentation Type | Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | 131 | Weak | Complete molecule |
| Alpha cleavage | 58-88 | Strong | C-C bond cleavage |
| Dehydration [M-18]⁺ | 113 | Medium | Water loss |
| Alkyl loss | Variable | Medium | Hydrocarbon fragments |
Conventional alkylation-amination represents the most established methodology for synthesizing 3-Amino-3-methylhexan-1-ol. This approach typically involves the nucleophilic substitution of alkyl halides with ammonia or primary amines, following the general mechanism of amino-dehalogenation reactions [1].
The fundamental reaction pathway involves treating 3-methylhexan-1-ol derivatives with ammonia under elevated temperatures and pressures. The process typically requires temperatures ranging from 80-130°C and yields between 42-84% . The reaction mechanism proceeds through nucleophilic aliphatic substitution, where the amino group acts as a nucleophile attacking the carbon center bearing the leaving group.
A significant challenge in conventional alkylation-amination is the tendency toward multiple alkylation, which leads to the formation of secondary and tertiary amine byproducts. These side reactions occur because the primary amine product is more nucleophilic than the starting ammonia, resulting in further alkylation reactions [1]. The formation of these byproducts typically accounts for 15-25% of the total product mixture, necessitating careful separation through column chromatography.
Recent developments in this methodology have focused on controlling reaction stoichiometry and using excess ammonia to suppress over-alkylation. Additionally, the use of phase-transfer catalysts has been shown to improve reaction efficiency and selectivity under milder conditions [4].
Catalytic asymmetric synthesis has emerged as a powerful approach for producing enantiopure 3-Amino-3-methylhexan-1-ol with high stereoselectivity. This methodology is particularly valuable given the chiral nature of the target compound and the importance of enantiomerically pure materials in pharmaceutical applications.
The most successful asymmetric approaches involve the use of chiral transition metal catalysts, particularly ruthenium and rhodium complexes. Asymmetric reductive amination using ruthenium-based catalysts has achieved remarkable success, with enantioselectivities exceeding 95-99% and yields ranging from 68-98% [5] [6]. The Ru-MeOBIPHEP catalyst system has proven particularly effective, providing initial enantiomeric excess values of 97-98% which can be upgraded to ≥99% through product crystallization [5].
The mechanism involves the formation of an imine intermediate through condensation of the ketone precursor with ammonia or an amine source, followed by asymmetric hydrogenation catalyzed by the chiral metal complex. The stereochemical outcome is determined by the chiral ligand environment around the metal center, which creates a preferred facial selectivity for hydride delivery [7].
Asymmetric catalytic methodologies have also been extended to copper-catalyzed systems, where chiral bis(phosphine) ligands enable highly enantioselective synthesis. These systems typically operate at moderate temperatures (20-130°C) and provide excellent stereocontrol through careful ligand design [8].
The development of supramolecular helical catalysts represents a cutting-edge advancement in this field. These switchable asymmetric catalysts can control the configuration of multiple stereogenic centers, enabling stereodivergent synthesis where all possible stereoisomers can be accessed through catalyst manipulation [8].
The implementation of green chemistry principles in 3-Amino-3-methylhexan-1-ol synthesis has gained significant attention due to environmental concerns and sustainability requirements. Green chemistry approaches focus on minimizing waste, reducing energy consumption, and eliminating hazardous substances while maintaining synthetic efficiency.
Solvent-free reaction conditions represent one of the most impactful green chemistry innovations. These methodologies eliminate the need for organic solvents, significantly reducing environmental impact and simplifying purification procedures. Ball milling techniques have been successfully applied to amino alcohol synthesis, achieving yields of 85-95% under ambient temperature conditions [9].
Water as a reaction medium has emerged as another sustainable approach. Enzymatic cascades operating in aqueous conditions at room temperature and atmospheric pressure have demonstrated remarkable efficiency, achieving selectivities up to 99% and yields of 80-99% [10] [11]. These biocatalytic systems offer the additional advantage of high stereoselectivity without requiring harsh reaction conditions.
Microwave-assisted synthesis has been developed to reduce energy consumption and reaction times. This approach typically results in enhanced yields and improved selectivity compared to conventional heating methods [12]. The use of microwave irradiation allows for more efficient heat transfer and can activate specific reaction pathways.
The incorporation of renewable feedstocks represents another important green chemistry strategy. Biomass-derived precursors can be converted to amino alcohols through engineered enzymatic cascades, providing a sustainable route from renewable resources [10]. This approach aligns with the principles of sustainable chemistry by utilizing naturally occurring starting materials.
Flow chemistry has been implemented to improve reaction efficiency and reduce waste generation. Continuous flow processes enable better heat and mass transfer, leading to improved yields and selectivities while reducing the overall environmental footprint [13].
Understanding and controlling byproduct formation is crucial for optimizing the synthesis of 3-Amino-3-methylhexan-1-ol. Different synthetic methodologies produce characteristic byproduct profiles that must be carefully managed to achieve high yields and purity.
In conventional alkylation-amination reactions, the primary byproducts are secondary and tertiary amines formed through over-alkylation. These byproducts typically constitute 15-25% of the product mixture and can be minimized through careful control of reaction stoichiometry and the use of excess ammonia [1]. The separation of these byproducts requires column chromatography, which adds complexity and cost to the process.
Reductive amination reactions produce different byproduct profiles, with unreacted imine intermediates and residual alcohol being the main impurities. These byproducts typically represent 5-15% of the product mixture and can be separated through distillation [14] [15]. The formation of these byproducts can be minimized through optimization of reaction conditions, including temperature, pressure, and catalyst loading.
Iron-catalyzed alkylation reactions produce dialkylated products as the primary byproducts, accounting for 10-20% of the product mixture. These impurities can be effectively removed through extraction techniques, and the methodology offers good recyclability of the catalyst system [16].
Enzymatic cascade reactions demonstrate superior selectivity, with side-chain oxidation products representing only 1-5% of the total product mixture. The high selectivity of enzymatic systems results from the specific binding interactions between substrates and enzyme active sites [17] [18].
Yield optimization strategies include the implementation of statistical experimental design approaches, such as full factorial design and Response Surface Methodology. These techniques have been successfully applied to optimize pH, temperature, buffer type, and substrate concentrations, resulting in up to 3-fold improvements in conversion yields [19].
The use of in situ product removal techniques has proven effective in shifting reaction equilibria toward product formation. Reactive extraction with oleic acid, for example, has been shown to increase product yields by 20-25% in transaminase-catalyzed reactions [20].
The selection and implementation of protecting group strategies is fundamental to successful synthesis of 3-Amino-3-methylhexan-1-ol, particularly when multiple functional groups are present in synthetic intermediates. The amino and hydroxyl functionalities in the target compound require careful protection to prevent unwanted side reactions during synthetic transformations.
The tert-butoxycarbonyl (Boc) protecting group has emerged as one of the most widely used amino protecting groups in amino alcohol synthesis. Boc protection provides excellent stability under basic conditions and nucleophilic attack, making it ideal for reactions involving strong bases or organometallic reagents [21] [22]. The group can be efficiently removed using trifluoroacetic acid or hydrochloric acid, and shows good orthogonality with other protecting groups such as Fmoc.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers complementary stability characteristics, being stable under acidic conditions while readily removable with secondary amines such as piperidine. This orthogonality with Boc protection allows for selective deprotection in multi-step syntheses [21] [22]. The use of Fmoc protection has been particularly successful in solid-phase peptide synthesis applications where amino alcohol building blocks are incorporated.
Silyl protecting groups, particularly tert-butyldimethylsilyl (TBS), provide excellent protection for hydroxyl functionalities in amino alcohols. These groups are stable under a wide range of conditions and can be selectively removed using fluoride ions such as tetrabutylammonium fluoride [21] [23]. The bulky nature of silyl protecting groups can also provide steric hindrance that influences reaction selectivity.
Benzyloxycarbonyl (Cbz) protection offers unique advantages in amino alcohol synthesis due to its stability under both acidic and basic conditions. The group can be removed through catalytic hydrogenolysis, making it orthogonal to both Boc and Fmoc protecting groups [21] [22]. This three-way orthogonality is particularly valuable in complex synthetic sequences.
The allyloxycarbonyl (Alloc) protecting group has gained importance in amino alcohol synthesis due to its compatibility with palladium-catalyzed reactions. The group can be selectively removed using palladium(0) catalysts under mild conditions, making it valuable for late-stage deprotection in sensitive molecules [21].
Comparative studies have shown that the choice of protecting group significantly impacts both the efficiency and selectivity of amino alcohol synthesis. For example, the use of Boc protection in the synthesis of (R)-3-aminobutan-1-ol resulted in yields of 66-90% after a four-step protection-reduction-deprotection sequence [24]. In contrast, direct reduction methods without protection typically achieve lower yields due to competing side reactions.
The implementation of protecting group strategies requires careful consideration of the synthetic sequence and the compatibility of protecting groups with planned reactions. Modern approaches favor the use of orthogonal protecting groups that can be selectively removed at different stages of the synthesis, allowing for greater flexibility in synthetic design [25].
Protecting group strategies also impact the green chemistry profile of amino alcohol synthesis. The need for additional protection and deprotection steps increases the overall step count and atom economy of the synthesis, potentially reducing the environmental sustainability of the process [26]. Therefore, the development of protecting group-free methodologies represents an important area of ongoing research.
The evaluation of protecting group strategies must also consider the downstream applications of the synthesized amino alcohols. For pharmaceutical applications, the complete removal of protecting groups and their associated byproducts is critical to ensure product purity and safety [25].